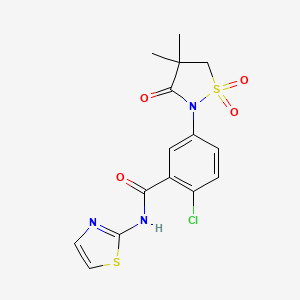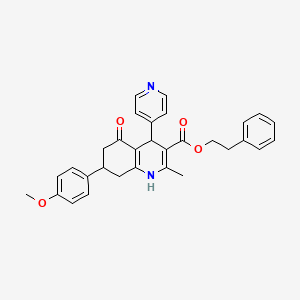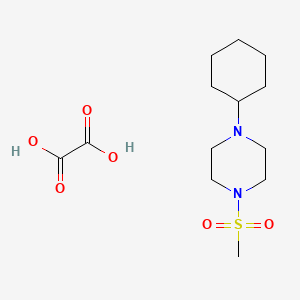
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine, also known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. DMPEA is structurally similar to other phenethylamines such as mescaline and MDMA, which are known for their psychoactive properties. In
作用机制
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine is believed to exert its effects by binding to the serotonin 2A receptor and the dopamine transporter. By binding to these receptors, this compound can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, perception, and cognition. This compound may also have indirect effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood, perception, and cognition. This compound has also been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychoactive substances.
实验室实验的优点和局限性
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, this compound also has several limitations. It has a short half-life in the body, which can make it difficult to study its long-term effects. It is also a psychoactive substance, which can make it difficult to control for confounding variables in experiments.
未来方向
There are several future directions for research on (3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as depression and anxiety. This compound has been found to have antidepressant-like effects in animal models, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of this compound in the regulation of learning and memory. This compound has been found to modulate the glutamate and GABA systems, which are involved in the regulation of these processes. Further research could explore the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a psychoactive substance that has been studied for its potential use in scientific research. It has a high affinity for the serotonin 2A receptor and the dopamine transporter, which makes it a potential candidate for research in the areas of neuroscience and psychopharmacology. This compound has several advantages for use in lab experiments, but also has limitations that must be considered. Future research could explore the potential use of this compound in the treatment of psychiatric and cognitive disorders.
合成方法
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 8-methyl-7-nonen-1-amine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3,4-dimethoxyphenylacetone with 8-methyl-7-nonen-1-amine in the presence of a reducing agent such as sodium borohydride. Both methods result in the formation of this compound as a white crystalline powder.
科学研究应用
(3,4-dimethoxyphenyl)(8-methyl-7-nonen-1-yl)amine has been studied for its potential use in scientific research. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been found to have a moderate affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make this compound a potential candidate for research in the areas of neuroscience and psychopharmacology.
属性
IUPAC Name |
3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)10-8-6-5-7-9-13-19-16-11-12-17(20-3)18(14-16)21-4/h10-12,14,19H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEMPJCHBKOZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCNC1=CC(=C(C=C1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine oxalate](/img/structure/B5159109.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)

![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5159159.png)
![1-(2-methoxyphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159174.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)
![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5159193.png)
